1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one
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Overview
Description
1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one is a nitrogen-containing heterocyclic compound It features a fused ring system that includes both indene and pyrazine moieties
Preparation Methods
The synthesis of 1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of indanone with hydrazine can lead to the formation of the pyrazine ring, followed by further cyclization to yield the target compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions where the pyrazine ring is activated.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals due to its unique structure and potential bioactivity.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolopyrazine derivatives: These compounds also contain fused ring systems with nitrogen atoms and exhibit a range of biological activities.
Indenopyridotriazine derivatives:
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
270902-30-2 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,2,4,9-tetrahydroindeno[1,2-b]pyrazin-3-one |
InChI |
InChI=1S/C11H10N2O/c14-10-6-12-9-5-7-3-1-2-4-8(7)11(9)13-10/h1-4,12H,5-6H2,(H,13,14) |
InChI Key |
QJAGTWQQYGHDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1NCC(=O)N3 |
Origin of Product |
United States |
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